molecular formula C15H13ClN2O3 B15354424 3-(2-Chlorophenyl)-3-(pyridine-3-carbonylamino)propanoic acid

3-(2-Chlorophenyl)-3-(pyridine-3-carbonylamino)propanoic acid

Cat. No.: B15354424
M. Wt: 304.73 g/mol
InChI Key: QGWIUJVIFXBVEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorophenyl)-3-(pyridine-3-carbonylamino)propanoic acid is a complex organic compound characterized by its unique chemical structure, which includes a chlorophenyl group, a pyridine ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorophenyl)-3-(pyridine-3-carbonylamino)propanoic acid typically involves multiple steps, starting with the chlorination of phenylpropanoic acid to introduce the chlorophenyl group

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, often carried out in specialized reactors under controlled conditions. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(2-Chlorophenyl)-3-(pyridine-3-carbonylamino)propanoic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential medicinal applications, including the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 3-(2-Chlorophenyl)-3-(pyridine-3-carbonylamino)propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(2-Chlorophenyl)propionic acid

  • 3-(Pyridine-3-carbonylamino)propanoic acid

  • Other chlorophenyl-substituted propanoic acids

Uniqueness: 3-(2-Chlorophenyl)-3-(pyridine-3-carbonylamino)propanoic acid stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to its similar compounds.

Properties

Molecular Formula

C15H13ClN2O3

Molecular Weight

304.73 g/mol

IUPAC Name

3-(2-chlorophenyl)-3-(pyridine-3-carbonylamino)propanoic acid

InChI

InChI=1S/C15H13ClN2O3/c16-12-6-2-1-5-11(12)13(8-14(19)20)18-15(21)10-4-3-7-17-9-10/h1-7,9,13H,8H2,(H,18,21)(H,19,20)

InChI Key

QGWIUJVIFXBVEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)NC(=O)C2=CN=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.